molecular formula C17H21NO5 B13384442 N-(tert-butyloxycarbonyl)-4-oxoproline benzyl ester

N-(tert-butyloxycarbonyl)-4-oxoproline benzyl ester

Cat. No.: B13384442
M. Wt: 319.4 g/mol
InChI Key: JBOGNSRGCLEJEM-UHFFFAOYSA-N
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Description

1-Boc-4-oxo-D-proline benzyl ester is a derivative of proline, a significant amino acid in biochemistry. This compound is characterized by its molecular formula C17H21NO5 and a molecular weight of 319.35 g/mol . It is primarily used in organic synthesis and research due to its unique structural properties.

Preparation Methods

The synthesis of 1-Boc-4-oxo-D-proline benzyl ester typically involves the protection of the amino group of proline with a tert-butoxycarbonyl (Boc) group, followed by esterification with benzyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar steps but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Boc-4-oxo-D-proline benzyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-4-oxo-D-proline benzyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-4-oxo-D-proline benzyl ester involves its interaction with specific molecular targets, primarily through its functional groups. The Boc group provides steric protection, while the benzyl ester group facilitates esterification reactions. These interactions enable the compound to participate in various biochemical pathways, influencing the synthesis and modification of peptides and proteins .

Comparison with Similar Compounds

1-Boc-4-oxo-D-proline benzyl ester can be compared with other proline derivatives such as:

The uniqueness of 1-Boc-4-oxo-D-proline benzyl ester lies in its combination of protective Boc and reactive benzyl ester groups, providing a balance of stability and reactivity that is advantageous in synthetic and research applications.

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

2-O-benzyl 1-O-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C17H21NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3

InChI Key

JBOGNSRGCLEJEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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